![molecular formula C17H17N5O2 B603205 4-(1H-benzimidazol-2-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol CAS No. 1676069-14-9](/img/structure/B603205.png)
4-(1H-benzimidazol-2-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-benzimidazol-2-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.35g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(1H-benzimidazol-2-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a hybrid molecule that has garnered attention for its potential biological activities. This compound incorporates a benzimidazole moiety known for its diverse pharmacological properties, including antimicrobial and anticancer effects. The oxazole and pyrrole components potentially enhance its biological profile, making it a candidate for further investigation in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that combine the benzimidazole and oxazole frameworks. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structural motifs have shown efficacy against Gram-positive and Gram-negative bacteria , as well as fungi. The incorporation of the oxazole moiety could contribute to enhanced activity due to its ability to interact with microbial enzymes or cell membranes.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate inhibition | |
Escherichia coli | Strong inhibition | |
Candida albicans | Weak inhibition |
Anticancer Activity
The benzimidazole derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells by activating caspase pathways. The specific compound has not yet been extensively studied in cancer models; however, its structural analogs have demonstrated promising results.
Case Study: Apoptosis Induction
A study on similar benzimidazole derivatives reported that they could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. This effect was attributed to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Immunomodulatory Effects
Emerging evidence suggests that compounds containing isoxazole structures can modulate immune responses. For example, isoxazole derivatives have been shown to inhibit TNF-alpha production and modulate T-cell proliferation, indicating potential use in treating autoimmune diseases.
Effect | Outcome | Reference |
---|---|---|
TNF-alpha inhibition | Significant reduction | |
T-cell proliferation modulation | Enhanced response in treated mice |
The precise mechanism of action for this compound remains to be fully elucidated. However, based on studies of related compounds, it is hypothesized that the benzimidazole moiety may act as a competitive inhibitor at various enzyme sites involved in microbial metabolism or cancer cell proliferation. The oxazole group may enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target biomolecules.
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-9-11(10(2)24-21-9)7-22-8-14(23)15(16(22)18)17-19-12-5-3-4-6-13(12)20-17/h3-6,18,23H,7-8H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXRDXALUPJISS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.